5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoic acid is a heterocyclic compound characterized by the presence of both a pyrazole and a furan ring in its structure. This compound is notable for its potential applications in medicinal chemistry and biochemistry due to its interactions with various biological targets. The chemical formula for this compound is , and it has a CAS number of 312308-99-9.
This compound is classified under heterocyclic compounds, specifically those containing both pyrazole and furoic acid moieties. It can be sourced from various chemical suppliers, including VWR International and eMolecules, which provide it for research purposes . Its synthesis and study are of significant interest in the fields of organic chemistry and pharmacology.
The synthesis of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoic acid typically involves a multi-step process:
The reaction conditions may include the use of bases such as sodium hydride to facilitate substitution reactions or specific solvents to optimize yields. Industrial methods may also employ continuous flow reactors for large-scale production, enhancing efficiency and purity.
5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoic acid can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoic acid primarily involves its interaction with enzymes such as acetylcholinesterase. By binding to the active site of this enzyme, it inhibits its activity, leading to increased levels of acetylcholine in synaptic clefts, which can influence neurotransmission.
Studies have shown that this compound induces oxidative stress by increasing reactive oxygen species (ROS), affecting cellular signaling pathways and metabolism. Its biochemical properties suggest potential applications in treating conditions related to cholinergic dysfunction.
5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoic acid is typically presented as a solid at room temperature, with specific solubility characteristics depending on solvent choice.
The compound is classified as an irritant; thus, appropriate safety measures should be taken when handling it. Its stability under various pH conditions makes it suitable for biological studies .
5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoic acid has several applications in scientific research:
The systematic IUPAC name 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoic acid provides a complete structural description of this heterocyclic compound. The name delineates three key components: a furan-2-carboxylic acid moiety, a 4-bromopyrazole ring, and a methylene bridge (-CH₂-) connecting the nitrogen (N1) of the pyrazole to the C5 position of the furan ring [1] [6]. This naming convention follows IUPAC priority rules where the furan carboxylic acid serves as the parent hydride. The compound is alternatively referred to as 5-(4-bromo-1H-pyrazol-1-yl)methylfuran-2-carboxylic acid in commercial settings (CAS No. 312308-99-9) [6], with the term "1H-pyrazol-1-yl" emphasizing the pyrazole nitrogen atom involved in the methylene linkage.
Structurally, this molecule belongs to the pyrazole-furan hybrid family, characterized by fused or linked five-membered heterocycles containing nitrogen and oxygen. The core architecture comprises:
The molecular formula is C₉H₇BrN₂O₃ (molecular weight: 271.07 g/mol), as verified by PubChem records [1] [6]. This places it within a broader taxonomy of pyrazole-linked furans, differentiated by substituent patterns on either heterocycle. For example, replacing the 4-bromo group with nitro yields 5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid (CAS 512809-85-7) [5], while methylating the furan ring gives analogues like 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-methylfuran-3-carboxylic acid (CID 61035409) [3].
Table 1: Structural Analogues of 5-[(4-Bromo-1H-pyrazol-1-yl)methyl]-2-furoic Acid
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Variation |
---|---|---|---|---|
5-[(4-Bromo-1H-pyrazol-1-yl)methyl]-2-furoic acid | 312308-99-9 | C₉H₇BrN₂O₃ | 271.07 | Reference compound |
5-[(4-Bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid | 512809-85-7 | C₉H₆BrN₃O₅ | 316.07 | Nitro group at pyrazole C3 |
5-[(4-Bromo-1H-pyrazol-1-yl)methyl]-2-methylfuran-3-carboxylic acid | Not available | C₁₀H₉BrN₂O₃ | 285.10 | Methyl at furan C2; carboxylic acid at C3 |
5-[(3,4,5-Trimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid | 1171462-90-0 | C₁₂H₁₄N₂O₃ | 234.25 | Methyl groups at pyrazole C3,4,5 |
Pyrazole-furan hybrids emerged in the late 20th century as scaffolds combining the pharmacodynamic versatility of pyrazoles (e.g., kinase inhibition, anti-inflammatory effects) with the pharmacokinetic advantages of furans (e.g., enhanced membrane permeability). Early examples featured simple alkyl linkages between unsubstituted pyrazoles and furans, primarily serving as synthetic intermediates for agrochemicals. The strategic incorporation of bromine at the pyrazole C4 position—as seen in 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoic acid—marked a significant evolution during the early 2000s [6]. This halogen atom introduced three critical attributes:
The carboxylic acid group on the furan ring expanded these conjugates into bioisosteric applications, mimicking endogenous carboxylates in metabolic pathways. By the mid-2000s, derivatives like the 3-nitro-4-bromo variant (CAS 512809-85-7) [5] were synthesized to explore electronic effects on bioactivity, particularly in antimicrobial and anti-inflammatory scaffolds. The methylene bridge (-CH₂-) proved optimal for conformational flexibility while maintaining metabolic stability—unlike direct aryl-aryl linkages prone to rapid oxidation.
Historically, these compounds transitioned from agrochemical intermediates (e.g., fungicides targeting plant pathogens) to medicinal building blocks for drug discovery. For instance, the presence of both hydrogen-bond acceptor (pyrazole N2, furan O) and donor (carboxylic acid) groups facilitated targeted protein interactions in enzyme inhibition studies. Patent activity surged around 2010–2015, reflecting industrial interest in such hybrids for kinase inhibitors and GPCR modulators, though specific patents for the 4-bromo derivative remain emerging [5] [6].
Table 2: Functional Group Contributions to Compound Properties
Structural Element | Role in Molecular Design | Impact on Physicochemical Properties |
---|---|---|
4-Bromo-1H-pyrazol-1-yl ring | Electron-deficient heterocycle; halogen bonding site | ↑ Lipophilicity (cLogP ≈ 1.8); ↓ basicity; UV chromophore |
Furan-2-carboxylic acid | Hydrogen-bond donor/acceptor; bioisostere for aryl acetic acids | ↑ Aqueous solubility (ionizable); ↑ protein binding affinity |
Methylene linker (-CH₂-) | Conformational flexibility; metabolic stability spacer | Adjustable torsion angle (55–65°); resistance to oxidative cleavage |
Combined system | Amphoteric character (acidic COOH + basic pyrazole N) | Zwitterionic potential at physiological pH; membrane permeability |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1